(Morpholin-4-yl)methyl acetate (Morpholin-4-yl)methyl acetate
Brand Name: Vulcanchem
CAS No.: 1523-04-2
VCID: VC20954208
InChI: InChI=1S/C7H13NO3/c1-7(9)11-6-8-2-4-10-5-3-8/h2-6H2,1H3
SMILES: CC(=O)OCN1CCOCC1
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol

(Morpholin-4-yl)methyl acetate

CAS No.: 1523-04-2

Cat. No.: VC20954208

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

(Morpholin-4-yl)methyl acetate - 1523-04-2

Specification

CAS No. 1523-04-2
Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
IUPAC Name morpholin-4-ylmethyl acetate
Standard InChI InChI=1S/C7H13NO3/c1-7(9)11-6-8-2-4-10-5-3-8/h2-6H2,1H3
Standard InChI Key QWMXDVGJULYARE-UHFFFAOYSA-N
SMILES CC(=O)OCN1CCOCC1
Canonical SMILES CC(=O)OCN1CCOCC1

Introduction

Chemical Identity and Basic Properties

(Morpholin-4-yl)methyl acetate is an organic compound with several identifiers in chemical databases. Understanding its basic properties is essential for any research involving this compound.

Identification Parameters

The compound is registered with CAS number 1523-04-2 and is listed in the European Community database with EC number 216-193-1 . It has been cataloged in various chemical databases including PubChem, where it is assigned the compound identifier 73708 .

Physicochemical Properties

The basic physicochemical properties of (Morpholin-4-yl)methyl acetate are summarized in Table 1.
Table 1: Physicochemical Properties of (Morpholin-4-yl)methyl acetate

PropertyValue
Molecular FormulaC₇H₁₃NO₃
Molecular Weight159.18 g/mol
IUPAC Namemorpholin-4-ylmethyl acetate
Standard InChIInChI=1S/C7H13NO3/c1-7(9)11-6-8-2-4-10-5-3-8/h2-6H2,1H3
Standard InChIKeyQWMXDVGJULYARE-UHFFFAOYSA-N
SMILES NotationCC(=O)OCN1CCOCC1
These fundamental properties provide the basis for understanding the compound's behavior in various chemical environments and its potential interactions with biological systems .

Structural Characteristics

Molecular Structure

(Morpholin-4-yl)methyl acetate features a six-membered morpholine ring containing both oxygen and nitrogen heteroatoms. The nitrogen atom of the morpholine ring is connected to a methyl group, which in turn links to an acetate group. This structural arrangement gives the compound its distinctive chemical properties and reactivity patterns .

Structural Features and Functional Groups

The compound contains three key functional components:

  • A morpholine ring - a saturated heterocycle with both oxygen and nitrogen atoms

  • A methyl linker - connecting the morpholine to the acetate group

  • An acetate group - comprising the ester functionality
    These structural elements contribute to the compound's potential reactivity, solubility characteristics, and biological interactions. The morpholine moiety provides basic character while the acetate group introduces polarity and potential for hydrogen bonding .

Synthesis Methods

Related Synthesis Examples

Insights into potential synthesis routes can be gained from procedures developed for structurally related compounds. For instance, the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one involves a reaction between formaldehyde and morpholine in a mixture of ethanol and DMF at 60°C . This approach might be adapted for the synthesis of (Morpholin-4-yl)methyl acetate with appropriate modifications.
The general reaction scheme would likely involve:

  • Activation of the morpholine nitrogen

  • Reaction with an appropriate methyl acetate donor

  • Purification of the final product
    These synthesis routes would require optimization of reaction conditions, including solvent selection, temperature control, and purification methods to achieve high yields and purity .

Analytical Methods

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) appears to be an effective method for the analysis of (Morpholin-4-yl)methyl acetate. This technique allows for efficient separation and detection of the compound from mixtures. The method can be scaled for preparative separations, which is particularly valuable for purification processes and quality control measures.

Spectroscopic Characterization

While specific spectroscopic data for (Morpholin-4-yl)methyl acetate is limited in the available sources, related compounds provide insight into expected spectral characteristics. For similar morpholine derivatives, Infrared (IR) spectroscopy typically reveals characteristic peaks for C=O stretching (around 1700-1730 cm⁻¹), C-O-C stretching (1200-1250 cm⁻¹), and C-H stretching (2800-2900 cm⁻¹) .
Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to show distinctive signals for:

  • Methyl protons of the acetate group

  • Methylene protons connecting the morpholine and acetate moieties

  • The characteristic pattern of morpholine ring protons
    These analytical methods are crucial for confirming the identity, purity, and structural integrity of synthesized samples .

Related Compounds

Structural Analogs

Several structural analogs of (Morpholin-4-yl)methyl acetate have been documented and studied:

Morpholin-4-yl-acetic acid methyl ester hydrochloride

This related compound (CAS: 67067-94-1) features a similar structure but with the ester group directly attached to the nitrogen of the morpholine ring rather than through a methyl linker. It has a molecular weight of 209.67 g/mol (as the hydrochloride salt) and a molecular formula of C₈H₁₆ClNO₃ .
Physical properties for this analog include:

  • Boiling point: 274.1°C at 760 mmHg

  • Flash point: 119.5°C

  • LogP: 0.62160

  • PSA: 38.77000
    The compound is commercially available and has been classified as hazardous, with warnings indicating it is harmful if swallowed and irritating to eyes and skin .

3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one

This more complex derivative incorporates the morpholin-4-ylmethyl group into a piperidinone structure with additional phenyl and methyl substituents. Synthesis of this compound involves reacting 3-methyl-2,6-diphenylpiperidin-4-one with formaldehyde and morpholine in a mixture of ethanol and DMF .

Comparative Properties

The structural variations among these related compounds lead to differences in physicochemical properties, including solubility, reactivity, and biological activities. These differences highlight the importance of specific structural features in determining the potential applications of morpholine derivatives .

Future Research Directions

Synthesis Optimization

Future research could focus on developing and optimizing synthetic routes specifically for (Morpholin-4-yl)methyl acetate. This would include investigation of green chemistry approaches, catalytic methods, and scalable procedures to improve yield and reduce environmental impact.

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could yield valuable insights into structure-activity relationships. Potential modifications include:

  • Variation of the ester group

  • Substitution on the morpholine ring

  • Alteration of the linking group between morpholine and acetate
    Such studies could help identify structural features critical for specific biological activities or physicochemical properties.

Biological Activity Screening

Comprehensive screening for biological activities, particularly focusing on areas where other morpholine derivatives have shown promise, could uncover potential therapeutic applications. This might include evaluation of:

  • Antimicrobial properties

  • Enzyme inhibition

  • Anticancer activities

  • Central nervous system effects
    These investigations would contribute significantly to understanding the compound's potential in drug discovery and development.

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